molecular formula C11H8FNO2 B12340741 (E)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one

(E)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one

Katalognummer: B12340741
Molekulargewicht: 205.18 g/mol
InChI-Schlüssel: CJDRPIOMZCOCEB-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol It is characterized by the presence of a fluorophenyl group attached to a methylene bridge, which is further connected to a methyl-oxazolone ring

Vorbereitungsmethoden

The synthesis of 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone typically involves the reaction of 4-fluorobenzaldehyde with 2-methyl-4-oxazolone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The oxazolone ring is known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone can be compared with similar compounds such as:

    4-[(4-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    4-[(4-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone:

    4-[(4-Methoxyphenyl)methylene]-2-methyl-5(4H)-oxazolone: The methoxy group can influence the compound’s solubility and reactivity.

The uniqueness of 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone lies in its fluorine atom, which imparts specific electronic and steric effects, making it valuable for various applications .

Eigenschaften

Molekularformel

C11H8FNO2

Molekulargewicht

205.18 g/mol

IUPAC-Name

(4Z)-4-[(4-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6-

InChI-Schlüssel

CJDRPIOMZCOCEB-POHAHGRESA-N

Isomerische SMILES

CC1=N/C(=C\C2=CC=C(C=C2)F)/C(=O)O1

Kanonische SMILES

CC1=NC(=CC2=CC=C(C=C2)F)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.